

# Guide to Purchasing and Handling SR-29065: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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## Introduction

**SR-29065** is a potent and selective synthetic agonist of the nuclear receptor REV-ERB $\alpha$ . As a key regulator of the circadian clock and metabolic pathways, REV-ERB $\alpha$  is a promising therapeutic target for a range of disorders, including autoimmune diseases, metabolic syndromes, and cancer. **SR-29065** offers researchers a valuable tool to investigate the physiological roles of REV-ERB $\alpha$  and to explore its therapeutic potential.

This document provides detailed application notes and protocols for the purchasing, handling, and experimental use of **SR-29065**, designed to ensure safe and effective laboratory practices.

## Purchasing and Vendor Information

**SR-29065** is available from several chemical suppliers specializing in research compounds. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the compound's identity, purity, and quality.

Table 1: **SR-29065** Chemical Properties

Property	Value
IUPAC Name	N-(cyclopropylsulfonyl)-4-(1-(isopropylamino)-3-(trifluoromethyl)-1H-inden-5-yl)benzamide
Molecular Formula	C <sub>24</sub> H <sub>24</sub> F <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	518.51 g/mol
CAS Number	Not yet assigned
Appearance	White to off-white solid
Purity	≥98% (typically confirmed by HPLC)
Solubility	Soluble in DMSO, ethanol, and other organic solvents. Insoluble in water.

Note: Pricing for **SR-29065** is typically available upon quotation from the suppliers.

## Handling and Storage

Proper handling and storage of **SR-29065** are essential to maintain its stability and ensure the safety of laboratory personnel.

## Safety Precautions

While a specific Safety Data Sheet (SDS) for **SR-29065** is not yet widely available, the following precautions, based on data for the related REV-ERB $\alpha$  agonist SR-9009, should be followed.<sup>[1][2][3]</sup>

- **Personal Protective Equipment (PPE):** Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- **Ventilation:** Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
- **Skin and Eye Contact:** In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

- Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.
- Waste Disposal: Dispose of waste materials according to local, state, and federal regulations.

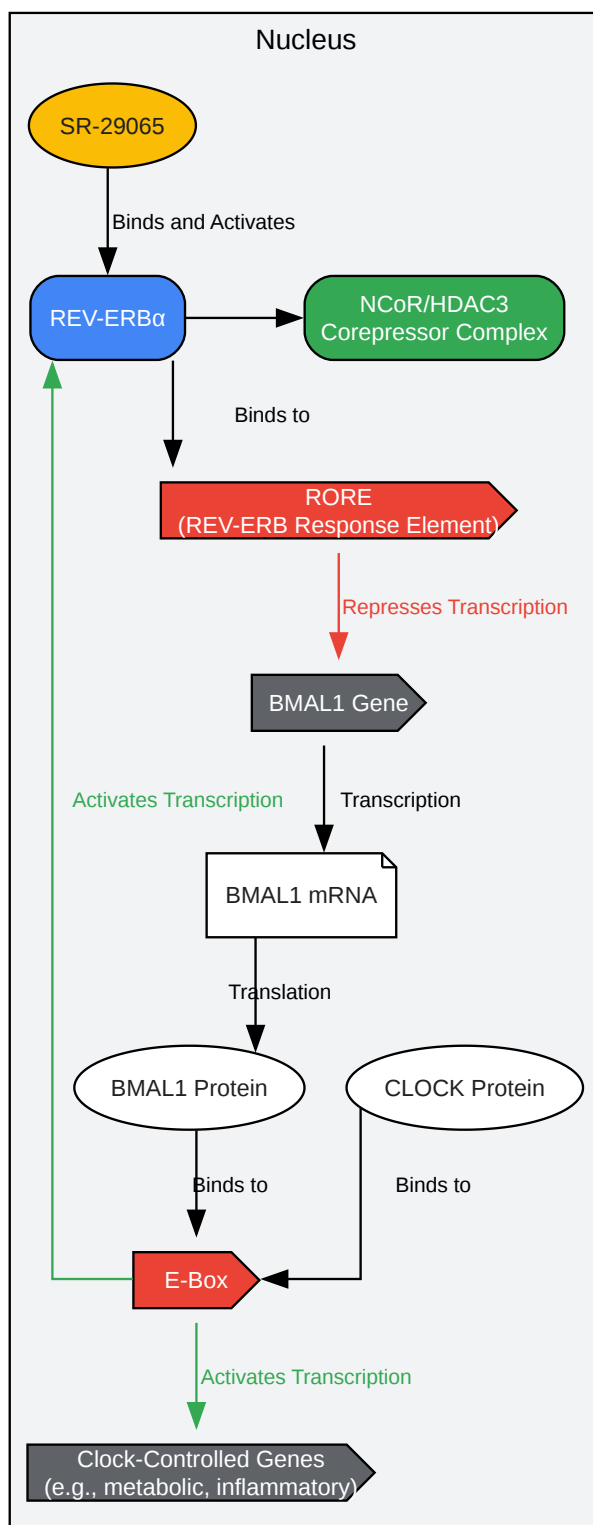
## Storage Conditions

- Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.
- Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

## Mechanism of Action and Signaling Pathway

**SR-29065** acts as a selective agonist for REV-ERB $\alpha$ , a nuclear receptor that functions as a transcriptional repressor. REV-ERB $\alpha$  plays a critical role in the core circadian clock machinery and modulates the expression of genes involved in metabolism and inflammation.

Upon binding of **SR-29065**, REV-ERB $\alpha$  undergoes a conformational change that enhances its ability to recruit corepressor complexes, such as the Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3). This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to the repression of their transcription. A key target of REV-ERB $\alpha$  is the Bmal1 gene, a core component of the positive limb of the circadian clock. By repressing Bmal1, REV-ERB $\alpha$  creates a negative feedback loop that is essential for maintaining circadian rhythm.

REV-ERB $\alpha$  Signaling Pathway[Click to download full resolution via product page](#)Caption: REV-ERB $\alpha$  Signaling Pathway activated by **SR-29065**.

## Experimental Protocols

The following protocols are adapted from the primary literature describing the characterization of **SR-29065** and represent common experimental applications.

### In Vitro Cell-Based Assay: REV-ERB $\alpha$ Co-transfection Reporter Assay

This assay measures the ability of **SR-29065** to activate the transcriptional repressor activity of REV-ERB $\alpha$ .

Materials:

- HEK293T cells
- DMEM with 10% FBS and 1% penicillin/streptomycin
- Opti-MEM
- Lipofectamine 2000
- pBIND-REV-ERB $\alpha$  LBD expression vector
- pGL4.31[luc2P/GAL4UAS/Hygro] reporter vector
- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer
- **SR-29065**
- DMSO (cell culture grade)

Protocol:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of  $2 \times 10^4$  cells per well in 100  $\mu$ L of complete DMEM. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Transfection:
  - For each well, prepare a DNA-lipid complex by diluting 50 ng of pBIND-REV-ERB $\alpha$  LBD and 50 ng of pGL4.31 reporter vector in 25  $\mu$ L of Opti-MEM.
  - In a separate tube, dilute 0.3  $\mu$ L of Lipofectamine 2000 in 25  $\mu$ L of Opti-MEM and incubate for 5 minutes at room temperature.
  - Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
  - Add 50  $\mu$ L of the transfection complex to each well.
- Compound Treatment:
  - After 6 hours of transfection, replace the medium with 100  $\mu$ L of fresh complete DMEM.
  - Prepare serial dilutions of **SR-29065** in DMSO and then dilute in complete DMEM to the final desired concentrations (e.g., 0.1 nM to 10  $\mu$ M). The final DMSO concentration should not exceed 0.1%.
  - Add the compound dilutions to the appropriate wells. Include a vehicle control (0.1% DMSO).
- Luciferase Assay:
  - After 24 hours of compound treatment, perform the Dual-Luciferase Reporter Assay according to the manufacturer's instructions.
  - Measure the firefly and Renilla luciferase activities using a luminometer.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

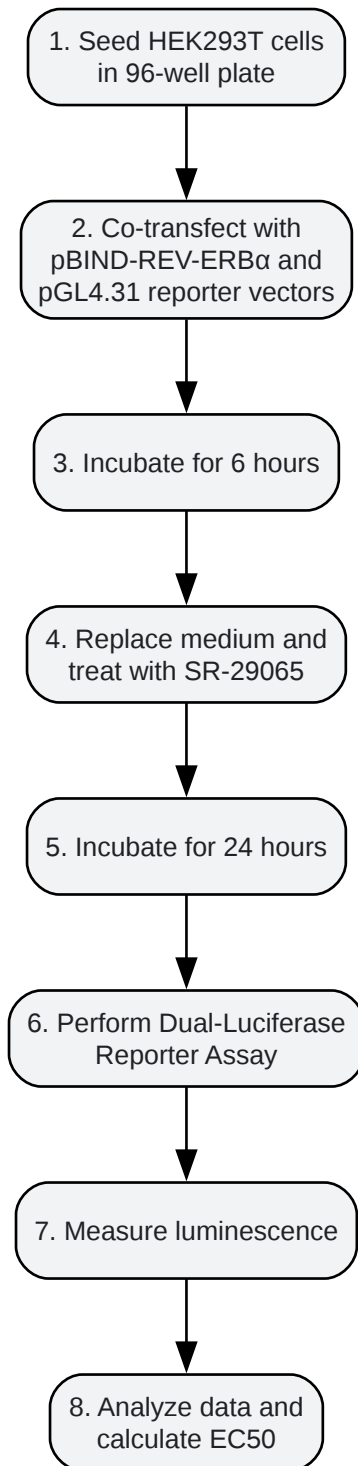
- Plot the normalized luciferase activity against the log of the **SR-29065** concentration.
- Calculate the EC50 value using a nonlinear regression curve fit (e.g., log(agonist) vs. response -- Variable slope).

Table 2: In Vitro Activity of **SR-29065**

Assay	Cell Line	EC50 (nM)
REV-ERB $\alpha$ Co-transfection	HEK293T	~50-100
REV-ERB $\beta$ Co-transfection	HEK293T	>10,000

Data are representative and may vary between experiments.

## In Vitro Reporter Assay Workflow



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Caption: Workflow for the in vitro REV-ERB $\alpha$  co-transfection reporter assay.



## In Vivo Animal Model: Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the use of **SR-29065** in a mouse model of multiple sclerosis to assess its therapeutic efficacy.

### Materials:

- Female C57BL/6 mice (8-10 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- **SR-29065**
- Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% PBS)
- Syringes and needles for immunization and compound administration

### Protocol:

- EAE Induction:
  - On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 100 µg of MOG35-55 in CFA.
  - On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
- Clinical Scoring:
  - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
  - Score the clinical severity on a scale of 0 to 5:
    - 0: No clinical signs

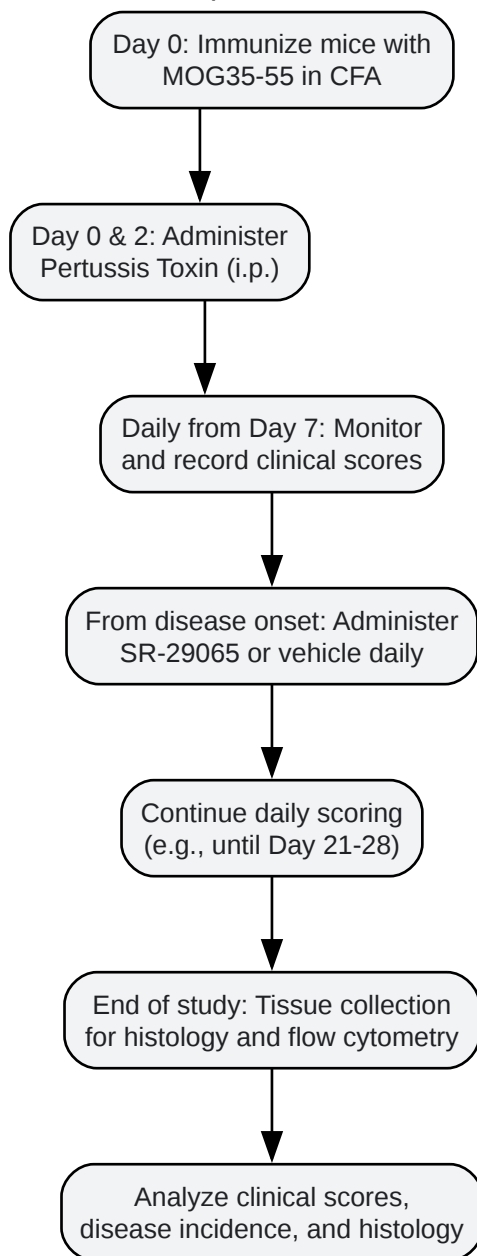
- 1: Limp tail
  - 2: Hindlimb weakness
  - 3: Hindlimb paralysis
  - 4: Hindlimb and forelimb paralysis
  - 5: Moribund or dead
- Compound Administration:
    - Prepare a formulation of **SR-29065** in the vehicle solution.
    - Beginning on the day of disease onset (typically day 10-12), administer **SR-29065** (e.g., 30 mg/kg) or vehicle once or twice daily via oral gavage or intraperitoneal injection.
  - Data Collection and Analysis:
    - Continue daily clinical scoring for the duration of the experiment (e.g., 21-28 days).
    - At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue staining for demyelination) and flow cytometry to analyze immune cell infiltration.
    - Compare the mean clinical scores, disease incidence, and peak disease severity between the **SR-29065**-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores, Mantel-Cox test for disease incidence).

Table 3: Representative In Vivo Efficacy Data for a REV-ERB $\alpha$  Agonist in EAE

Treatment Group	Mean Peak Clinical Score	Disease Incidence (%)	Day of Onset (mean)
Vehicle	3.5 $\pm$ 0.5	100	11.2 $\pm$ 1.5
SR-29065 (30 mg/kg)	1.8 $\pm$ 0.4	70	13.5 $\pm$ 2.1*

\*p < 0.05 compared to vehicle. Data are representative and will vary based on experimental conditions.

#### In Vivo EAE Experimental Workflow



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Caption: Workflow for the in vivo EAE model and treatment with **SR-29065**.

## Conclusion

**SR-29065** is a valuable research tool for investigating the diverse biological functions of REV-ERB $\alpha$ . By following the guidelines for purchasing, safe handling, and the detailed experimental protocols provided in this document, researchers can effectively and safely utilize this compound to advance our understanding of circadian biology and its role in health and disease.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)